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Compound of Interest

Compound Name: 1,3-Cyclohexanediol

Cat. No.: B1223022

This guide provides a comprehensive overview of the spectroscopic data for 1,3-
Cyclohexanediol, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy,
and Mass Spectrometry (MS). It is intended for researchers, scientists, and professionals in
drug development who require detailed analytical information for this compound. This
document presents quantitative data in structured tables, details experimental protocols, and
includes visualizations of experimental workflows.

Overview of 1,3-Cyclohexanediol

1,3-Cyclohexanediol is a cyclic diol with the chemical formula CeH120x. It exists as two
stereoisomers: cis-1,3-Cyclohexanediol and trans-1,3-Cyclohexanediol. The spatial
arrangement of the two hydroxyl groups significantly influences their spectroscopic properties.

Stereoisomers

1,3-Cyclohexanediol _
trans-1,3-Cyclohexanediol
CeH1202 :
cis-1,3-Cyclohexanediol
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Caption: Isomeric relationship of 1,3-Cyclohexanediol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.
Both 'H and 3C NMR data are crucial for the characterization of 1,3-Cyclohexanediol.

'H NMR Spectral Data

The *H NMR spectrum provides information about the chemical environment of the hydrogen
atoms in the molecule.

Chemical Shift L . .
Isomer Multiplicity Integration Assighment
(3) ppm
cis-1,3-
) 3.8-4.2 m 2H CH-OH
Cyclohexanediol
1.2-2.0 m 8H CH:
25-35 brs 2H OH
trans-1,3-
) 3.6-4.0 m 2H CH-OH
Cyclohexanediol
1.0-22 m 8H CH:
2.8-3.8 brs 2H OH

Note: Specific chemical shifts and multiplicities can vary depending on the solvent and
spectrometer frequency. Data presented here are typical values.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
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Isomer Chemical Shift (6) ppm Assignment
cis-1,3-Cyclohexanediol[1][2] ~65 C1,C3

~40 C2

~35 C5

~20 C4,C6

trans-1,3-Cyclohexanediol[3] ~70 Cl,C3

~45 C2

~30 C5

~25 C4,C6

Note: These are approximate chemical shifts. Precise values can be influenced by
experimental conditions.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of 1,3-Cyclohexanediol is as follows:
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Sample Preparation
Dissolve 5-10 mg of Data Acquisition Data Processing
1,3-Cyclohexanediol -
in0.5-0.7 mL of I_Dlace the NMR tube Apply Fourier transform cluster_prep
in the spectrometer. to the raw data.
deuterated solvent
(e.g., CDCls, D20).
— ‘”' f v v v
a small amount o . .
Tetramethylsilane (TMS) Lock and _sh!m the Phase and baseline correct cluster_acq
h magnetic field. the spectra.
as an internal standard (0 ppm).
\ \4 Y \/
Transfer the solution Acquire *H and 3C NMR spectra Integrate *H signals and cluster proc
to a5 mm NMR tube. (e.g., at 400 MHz). pick peaks for both spectra. P

Click to download full resolution via product page
Caption: Workflow for NMR spectroscopic analysis.

A three-component chiral derivatization protocol can be used for determining the enantiopurity
of chiral diols by *H NMR spectroscopic analysis.[4][5][6][7] This method involves the
derivatization of the diol with 2-formylphenylboronic acid and an enantiopure a-
methylbenzylamine.[4][5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. For 1,3-Cyclohexanediol, the key absorptions are from the
O-H and C-O bonds.[8]

IR Spectral Data
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. Wavenumber . .
Functional Group Intensity Description
(cm™)
Stretching vibration,
O-H (alcohol) 3600 - 3200 Strong, Broad indicative of hydrogen
bonding.[8]
C-H (alkane) 3000 - 2850 Strong Stretching vibration.
C-0O (alcohol) 1260 - 1000 Strong Stretching vibration.[8]

Note: The broadness of the O-H peak is a characteristic feature of alcohols due to hydrogen
bonding.[8]

Experimental Protocol: IR Spectroscopy

A typical procedure for obtaining an IR spectrum of 1,3-Cyclohexanediol is as follows:

Sample Preparation (ATR) Data Acquisition Data Processing
Ensure the ATR crystal Record a background spectrum The ll)nstrum?]ntts)oﬂxvare ast?matlﬁally |
is clean. of the empty ATR crystal. subtracts the background from the cluster_prep
sample spectrum.
Pl v|| t of L - y
ace a small amount o -
1,3-Cyclohexanediol (solid or neat liquid) Record the sample spectrum. Identlfy and ]abel the cluster_acq
- major absorption peaks.
directly onto the crystal.
\

cluster_proc
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Caption: Workflow for IR spectroscopic analysis.
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Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
Is used to determine the molecular weight and elemental composition of a compound, as well
as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectral Data

The electron ionization (El) mass spectrum of 1,3-Cyclohexanediol shows several
characteristic fragments.

miz Relative Intensity (%) Proposed Fragment
116 <5 [M]* (Molecular lon)
98 ~20 [M - H20]*

83 ~30 [M - H20 - CHs]*

70 ~100 [CaHsO]*

57 ~80 [CaHs]* or [C3Hs0]*
44 ~99.99 [C2H4O]*

42 ~51 [C3He]*

Note: The molecular ion peak at m/z 116 is often weak or absent in the EI spectrum of alcohols
due to facile dehydration.

Experimental Protocol: Mass Spectrometry

A general protocol for obtaining a mass spectrum of 1,3-Cyclohexanediol is as follows:
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Sample Preparation
Data Acquisition (GC-MS) Data Analysis
Dissolve a small amount of
1,3-Cyclohexanediol in a Inject the sample into the Generate the mass spectrum cluster pre
volatile organic solvent Gas Chromatograph (GC). P ) —Prep
(e.g., methanol, dichloromethane).
\ \ \
Prepare a dilute solution The compound is separated Identify the molecular ion peak cluster ac
(e.g., 1 mg/mL). and enters the Mass Spectrometer. and major fragment ions. -acq
Y Y
lonize the sample (e.g., using Compare the spectrum with cluster proc
Electron lonization - EI). database entries for confirmation. P
\4
Separate and detect the ions
based on their m/z ratio.

Click to download full resolution via product page
Caption: Workflow for Mass Spectrometry analysis.

A method has been presented to characterize diols using negative ion electrospray (ES) mass
spectrometry in combination with collision-induced dissociation tandem mass spectrometry
(MS/MS).[9] This involves adding the analyte diol to a solution containing an ethylene
glycol/boric acid [2:1] complex.[9] However, 1,3- and 1,4-diols are less prone to complex
formation, giving only weak signals.[9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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